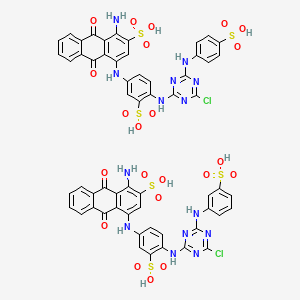
ProcionBlueHB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Procion Blue HB, also known as Reactive Blue 2, is a synthetic dye commonly used in various scientific and industrial applications. It is a purinergic antagonist and is known for its ability to induce calcium oscillations in cells. The compound has a molecular formula of C29H20ClN7O11S3 and a molecular weight of 774.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Procion Blue HB is synthesized through a series of chemical reactions involving the coupling of aromatic amines with cyanuric chloride, followed by sulfonation and chlorination. The process typically involves the following steps:
Coupling Reaction: Aromatic amines are reacted with cyanuric chloride in the presence of a base to form an intermediate compound.
Sulfonation: The intermediate compound is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Chlorination: The final step involves chlorination to produce the desired dye.
Industrial Production Methods
In industrial settings, Procion Blue HB is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions
Procion Blue HB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce simpler aromatic compounds .
科学的研究の応用
Procion Blue HB has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chromatographic techniques and as a reagent in chemical synthesis.
Biology: The dye is used to study cellular processes, such as calcium signaling and receptor interactions.
Medicine: Procion Blue HB is used in medical research to investigate its effects on cellular functions and its potential therapeutic applications.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of other dyes
作用機序
Procion Blue HB exerts its effects by acting as a purinergic antagonist. It binds to purinergic receptors, specifically P2Y receptors, and inhibits their activity. This inhibition leads to changes in intracellular calcium levels, which can affect various cellular processes. The dye also interacts with ATP receptors and can induce calcium oscillations in cells .
類似化合物との比較
Similar Compounds
Cibacron Blue F3GA: Another reactive dye with similar properties and applications.
Remazol Brilliant Blue R: A dye used in similar applications but with different chemical properties.
Uniqueness
Procion Blue HB is unique due to its specific binding to purinergic receptors and its ability to induce calcium oscillations. This makes it particularly useful in studies involving cellular signaling and receptor interactions .
Conclusion
Procion Blue HB is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to interact with cellular receptors make it a valuable tool in various fields of study.
特性
分子式 |
C58H40Cl2N14O22S6 |
|---|---|
分子量 |
1548.3 g/mol |
IUPAC名 |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid;1-amino-4-[4-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/2C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39/h2*1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |
InChIキー |
GHGCAPAWSQUOBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N.C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
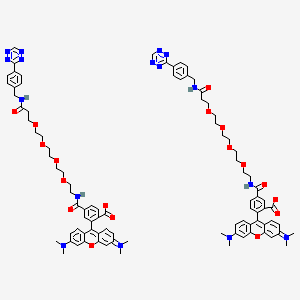
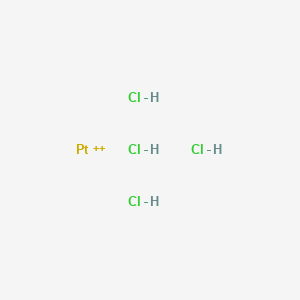

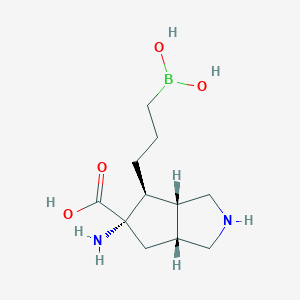
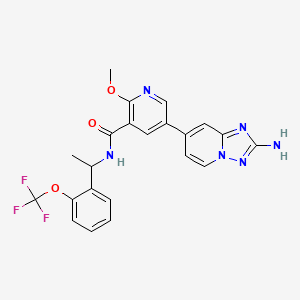
![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
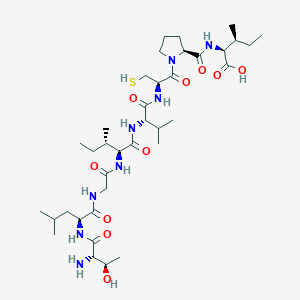

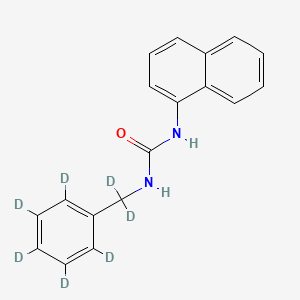
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
